molecular formula C20H14F2N2O3 B2768114 N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide CAS No. 1808716-03-1

N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide

Cat. No.: B2768114
CAS No.: 1808716-03-1
M. Wt: 368.34
InChI Key: KWUKCYVUZRCHHO-UHFFFAOYSA-N
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Description

N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of fluorine atoms and a furan ring, which contribute to its unique chemical properties.

Properties

IUPAC Name

5-(2-fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O3/c1-2-19(25)24-16-11-12(7-8-15(16)22)23-20(26)18-10-9-17(27-18)13-5-3-4-6-14(13)21/h2-11H,1H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUKCYVUZRCHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of fluorine atoms and the enamido group. Common reagents used in these reactions include fluorinating agents, amides, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms and enamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
  • N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide

Uniqueness

This compound is unique due to its specific combination of fluorine atoms and the furan ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

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